2-(Piperidin-1-yl)acetic acid hydrate
Description
Properties
IUPAC Name |
2-piperidin-1-ylacetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMIQBMSVIMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine with Chloroacetic Acid or Derivatives
One of the most straightforward methods involves the reaction of piperidine with chloroacetic acid or its esters under controlled conditions. The nucleophilic nitrogen of piperidine attacks the electrophilic carbon adjacent to the chlorine in chloroacetic acid, forming the N-substituted product.
- Reaction conditions: Typically performed in aqueous or alcoholic solvents, sometimes in the presence of a base to neutralize the generated HCl.
- Yield: High yields (>90%) are reported when reaction parameters such as temperature and pH are optimized.
- Purification: Acid-base extraction followed by crystallization to isolate the hydrate form.
Reductive Amination of Piperidine with Glyoxylic Acid
An alternative route uses reductive amination, where piperidine reacts with glyoxylic acid (an aldehyde acid) to form an imine intermediate, which is subsequently reduced to the corresponding amine.
- Reducing agents: Sodium borohydride or catalytic hydrogenation.
- Advantages: Mild conditions, high selectivity.
- Challenges: Control of reduction to avoid over-reduction or side reactions.
One-Pot Synthesis Using Acetic Acid Derivatives
Recent methodologies explore one-pot reactions where piperidine, acetic acid derivatives, and coupling agents react in a single vessel to afford 2-(Piperidin-1-yl)acetic acid hydrate efficiently.
- Catalysts: Acid catalysts like acetic acid or Lewis acids may be used to promote the reaction.
- Benefits: Shorter reaction times, fewer purification steps.
- Reference: Acetic acid-mediated one-pot procedures have been demonstrated for related heterocyclic syntheses, offering high yields and broad substrate tolerance.
Reaction Conditions and Optimization
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with chloroacetic acid | Piperidine, chloroacetic acid | 20–50°C, aqueous or ethanol | 90–95 | Requires pH control to prevent side reactions |
| Reductive amination | Piperidine, glyoxylic acid, NaBH4 | Room temp, methanol solvent | 85–92 | Mild conditions, selective reduction |
| One-pot acetic acid mediated | Piperidine, acetic acid, coupling agents | Reflux, 6–8 hours | 88–94 | Efficient, scalable |
Industrial Preparation Considerations
In industrial production, continuous flow reactors and automated systems are employed to enhance reproducibility and safety. High-purity starting materials and strict quality control ensure consistent product quality. The hydrate form is favored for its stability and ease of handling.
Analytical Characterization in Preparation
To confirm the successful synthesis and purity of this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the piperidine ring and acetic acid moiety.
- High-Performance Liquid Chromatography (HPLC): Used to quantify purity and detect impurities.
- Single-Crystal X-ray Diffraction (XRD): Resolves hydrate structure and salt formation.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
Research Findings and Notes
- The piperidine nitrogen's nucleophilicity is crucial for efficient alkylation.
- Maintaining acidic conditions during workup stabilizes the hydrate and prevents decomposition.
- Use of coupling agents such as EDC or HOAt can improve yields in amide bond-forming reactions if applicable.
- Side reactions such as over-alkylation or polymerization are minimized by controlling reagent stoichiometry and reaction time.
- Hydrate formation enhances crystallinity and facilitates purification.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Type | Advantages | Yield Range (%) | Typical Conditions |
|---|---|---|---|---|---|
| Alkylation with chloroacetic acid | Piperidine, chloroacetic acid | Nucleophilic substitution | Simple, high yield | 90–95 | 20–50°C, aqueous/ethanol |
| Reductive amination | Piperidine, glyoxylic acid, NaBH4 | Reductive amination | Mild, selective | 85–92 | Room temp, methanol |
| One-pot acetic acid mediated | Piperidine, acetic acid, coupling agents | One-pot synthesis | Efficient, scalable | 88–94 | Reflux, 6–8 hours |
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)acetic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated piperidines, alkylated derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)acetic acid hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)acetic acid hydrate involves its interaction with various molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Piperidin-1-yl)acetic acid hydrazide (MAI)
- Molecular Formula : C₇H₁₅N₃O
- Molecular Weight : 157.21 g/mol
- Appearance : White crystalline solid .
Synthesis :
The compound is synthesized via a two-step process:
Alkylation : Piperidine reacts with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-(piperidin-1-yl)acetate.
Hydrazinolysis: The ester intermediate reacts with hydrazine hydrate, yielding the hydrazide derivative (MAI) with a high yield of 95.9% .
Pharmacological Activity: MAI exhibits notable spasmolytic and antimicrobial activities. In preclinical studies, it demonstrated efficacy against Gram-positive bacteria and fungi, with acute toxicity (LD₅₀) values suggesting moderate safety margins .
Comparison with Structurally Related Compounds
2-(4-Hydroxylimino-2,5-dimethylpiperidin-1-yl)acetic Acid Hydrazide (MAII)
- Structure: Incorporates a hydroxylimino and two methyl groups on the piperidine ring.
- Molecular Weight: Not explicitly stated but higher than MAI due to substituents.
- Synthesis: Similar to MAI but starts with 4-hydroxylimino-2,5-dimethylpiperidine .
- Activity : Enhanced antimicrobial potency compared to MAI, likely due to increased lipophilicity from methyl groups .
| Parameter | MAI | MAII |
|---|---|---|
| Substituents | None | 4-Hydroxylimino, 2,5-dimethyl |
| Molecular Weight | 157.21 g/mol | Higher (estimated) |
| Antimicrobial Activity | Moderate | Enhanced |
2-(Piperazin-1-yl)acetic Acid Hydrate
- Structure : Replaces piperidine with a piperazine ring.
- Molecular Formula : C₆H₁₄N₂O₃
- Molecular Weight : 162.19 g/mol .
- Applications: Primarily used in chemical synthesis (e.g., peptide coupling agents). No direct pharmacological data reported.
| Parameter | MAI | Piperazine Derivative |
|---|---|---|
| Core Structure | Piperidine | Piperazine |
| Molecular Weight | 157.21 g/mol | 162.19 g/mol |
| Key Use | Antimicrobial/Spasmolytic | Synthetic intermediate |
2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acid Derivatives (9a–9d)
- Structure : Piperidin-4-yl core with arylphenyl substituents.
- Synthesis : Prepared via nucleophilic aromatic substitution using 2-(piperidin-4-yl)acetic acid hydrochloride and aryl fluorides in polar aprotic solvents (DMSO/DMF) .
- Activity: Potent inhibitors of soluble epoxide hydrolase (sEH), with IC₅₀ values in the nanomolar range. Compound 9b (4-cyanophenyl derivative) showed 65% yield and high enzymatic inhibition .
| Compound | Substituent | Yield | sEH Inhibition |
|---|---|---|---|
| 9a | 4-Acetylphenyl | 45% | Moderate |
| 9b | 4-Cyanophenyl | 65% | High |
(1-Ethylpiperidin-4-yl)acetic Acid Hydrate
- Structure : Ethyl group at the 1-position of piperidine.
- Molecular Formula: C₉H₁₉NO₃
- Molecular Weight : 189.25 g/mol .
Structural and Functional Insights
Impact of Substituents
Hydrazide vs. Carboxylic Acid Derivatives
Biological Activity
2-(Piperidin-1-yl)acetic acid hydrate (CAS No. 478920-83-1) is a compound with diverse biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways, which can lead to reduced cytokine production and inflammation.
- Cell Signaling Modulation: It influences key signaling pathways such as NF-κB, which is crucial for regulating immune responses and cell survival .
- Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
The biochemical properties of this compound reveal its role in several metabolic processes:
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents, facilitating its biological activity. |
| Stability | Stable under physiological conditions but sensitive to extreme pH levels. |
| Transport Mechanisms | Utilizes specific transporters for cellular uptake, affecting its bioavailability. |
Cellular Effects
The compound exhibits a range of cellular effects that contribute to its biological activity:
- Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .
- Antioxidant Activity: By modulating oxidative stress responses, it protects cells from oxidative damage.
- Cytotoxicity in Cancer Cells: Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is needed to clarify its efficacy and mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study:
- In Vivo Studies:
-
Molecular Modeling Studies:
- Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer progression, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(piperidin-1-yl)acetic acid hydrate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling piperidine with haloacetic acid derivatives (e.g., chloroacetic acid) in a polar aprotic solvent (e.g., DMF) under reflux conditions (60–80°C) with a base like triethylamine to neutralize HCl byproducts. Yield optimization requires monitoring stoichiometry (1:1.2 molar ratio of piperidine to haloacetic acid) and reaction time (6–12 hours) .
- Characterization : Post-synthesis, use NMR (¹H/¹³C) to confirm the presence of the piperidine ring (δ ~1.5–3.0 ppm for CH₂ groups) and the acetic acid moiety (δ ~3.5–4.0 ppm for CH₂ adjacent to nitrogen). IR spectroscopy can validate the carbonyl stretch (~1700 cm⁻¹) and hydrate formation (broad O-H stretch ~3300 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) to avoid eye/skin contact (H319/H335 hazards). Work in a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers under dry conditions (≤40% humidity) at 2–8°C. Hydrate stability is sensitive to temperature fluctuations; prolonged exposure to >25°C may lead to dehydration or decomposition .
Q. What analytical techniques are most reliable for assessing purity in this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Retention time ~5–7 minutes. Purity >98% is achievable via recrystallization from ethanol/water mixtures .
- Elemental Analysis : Compare experimental C, H, N values to theoretical values (C₇H₁₃NO₃·xH₂O) to confirm hydrate stoichiometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the hydrate structure, and what challenges arise during refinement?
- Crystallization : Grow single crystals via slow evaporation from ethanol/water. Hydrate water molecules often occupy interstitial lattice sites, detectable via SHELXL refinement (evidence of O-H···O hydrogen bonds) .
- Challenges : Disordered water molecules or partial occupancy require constraints in refinement. Use SQUEEZE (PLATON) to model diffuse solvent regions. ADPs (anisotropic displacement parameters) for non-hydrogen atoms improve model accuracy .
Q. What strategies address contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?
- Experimental Design :
- Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled competitors) with purified receptors to measure direct interactions.
- Cellular Assays : Account for membrane permeability (logP ~0.5–1.5 for this compound) and metabolic stability (pre-incubate with liver microsomes).
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on the piperidine nitrogen’s role in hydrogen bonding and the acetic acid’s electrostatic contributions.
- QSAR : Train models with descriptors like logP, polar surface area, and dipole moment. Validate against experimental IC₅₀ data from analogs (e.g., 2-(pyridin-3-yl)acetic acid derivatives) .
Q. What experimental factors influence reproducibility in scaled-up synthesis?
- Critical Parameters :
- Solvent Choice : DMF vs. THF affects reaction rate (DMF accelerates due to higher polarity).
- Workup : Acid-base extraction (pH 2–3) removes unreacted piperidine.
- Scaling Risks : Exothermic reactions during scaling require controlled addition (e.g., dropping funnel for haloacetic acid) and temperature monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
